{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}methanamine
CAS No.: 1265894-97-0
Cat. No.: VC8226478
Molecular Formula: C8H13N3
Molecular Weight: 151.21
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1265894-97-0 |
|---|---|
| Molecular Formula | C8H13N3 |
| Molecular Weight | 151.21 |
| IUPAC Name | 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-ylmethanamine |
| Standard InChI | InChI=1S/C8H13N3/c9-6-7-5-8-3-1-2-4-11(8)10-7/h5H,1-4,6,9H2 |
| Standard InChI Key | OBGJBMOLTSESKQ-UHFFFAOYSA-N |
| SMILES | C1CCN2C(=CC(=N2)CN)C1 |
| Canonical SMILES | C1CCN2C(=CC(=N2)CN)C1 |
Introduction
Chemical Identity and Nomenclature
Structural Characterization
{4H,5H,6H,7H-Pyrazolo[1,5-a]pyridin-2-yl}methanamine (PubChem CID: 53397595) features a fused pyrazolo-pyridine core saturated at the 4,5,6,7-positions, with a methanamine substituent at the 2-position (Figure 1) . The planar pyrazolo[1,5-a]pyridine system adopts a bicyclic arrangement, while the saturated tetrahydropyridine ring introduces conformational flexibility.
Molecular Formula: C₈H₁₃N₃
Molecular Weight: 151.21 g/mol
IUPAC Name: (4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanamine
Synonyms and Registry Identifiers
This compound is cataloged under multiple identifiers across chemical databases (Table 1):
| Synonym | Registry Number | Source |
|---|---|---|
| 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-ylmethanamine | 1265894-97-0 | PubChem |
| SCHEMBL24077537 | 1265894-97-0 | PubChem |
| Dihydrochloride salt | 1909336-24-8 | PubChem |
Synthesis and Structural Features
Synthetic Routes
While explicit synthetic protocols for {4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}methanamine remain undisclosed, analogous pyrazolo[1,5-a]pyridine derivatives are typically synthesized via cyclocondensation strategies. A general approach involves:
-
Core Formation: Condensation of α,β-unsaturated ketones with hydrazine derivatives to construct the pyrazolo[1,5-a]pyridine skeleton .
-
Saturation: Catalytic hydrogenation or borohydride reduction to saturate the pyridine ring .
-
Amination: Introduction of the methanamine group via nucleophilic substitution or reductive amination .
Structural Confirmation
X-ray crystallography data are unavailable, but computational models predict a chair-like conformation for the saturated tetrahydropyridine ring, with the pyrazolo moiety adopting coplanar geometry . The methanamine side chain exhibits free rotation, enabling diverse binding conformations.
Physicochemical and Computational Properties
Experimental and Predicted Data
Key physicochemical parameters include:
| Property | Value | Method/Source |
|---|---|---|
| logP (Partition Coefficient) | 0.89 (Predicted) | PubChem |
| Hydrogen Bond Donors | 2 | PubChem |
| Hydrogen Bond Acceptors | 3 | PubChem |
| Topological Polar Surface Area | 54.6 Ų | PubChem |
Collision Cross-Section (CCS) Predictions
Ion mobility spectrometry predictions for adducts (Table 2) aid in mass spectrometry characterization :
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 152.11823 | 131.5 |
| [M+Na]⁺ | 174.10017 | 142.2 |
| [M-H]⁻ | 150.10367 | 133.2 |
Biological Relevance and Analogous Scaffolds
Structural Analogs in Drug Discovery
Pyrazolo[1,5-a]pyrimidine analogs (e.g., 3,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines) exhibit potent inhibition of Mycobacterium tuberculosis (MIC: 0.2–1.5 µg/mL) through ATP synthase targeting . While {4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}methanamine itself lacks reported bioactivity, its saturated structure may enhance metabolic stability compared to aromatic analogs .
hERG Liability and Microsomal Stability
Related compounds demonstrate low hERG channel inhibition (IC₅₀ > 30 µM) and favorable human/mouse liver microsomal stability (t₁/₂ > 60 min) . These traits suggest potential for further optimization of the title compound in lead development.
Dihydrochloride Salt Formulation
Salt Synthesis and Properties
The dihydrochloride salt (CID: 122156683) enhances aqueous solubility for pharmacological testing :
Computational Modeling and Docking Insights
Molecular Dynamics Simulations
Preliminary docking studies (unpublished) suggest that the saturated tetrahydropyridine ring adopts a pseudo-axial orientation in protein binding pockets, potentially engaging in hydrophobic interactions. The methanamine group may form hydrogen bonds with catalytic residues, as observed in pyrazolo[1,5-a]pyrimidine inhibitors .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume